molecular formula C19H18N6 B14919853 5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B14919853
M. Wt: 330.4 g/mol
InChI Key: WQIRKGDEYYMFOF-UHFFFAOYSA-N
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Description

“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of pyridyl groups via nucleophilic substitution reactions.

    Methylation: Addition of methyl groups using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridyl-oxide derivatives, while reduction could produce pyridyl-amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” would involve its interaction with specific molecular targets. This could include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    DNA/RNA Binding: Interference with genetic material to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings that exhibit similar biological activities.

Uniqueness

“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” is unique due to its specific substitution pattern and the presence of multiple pyridyl groups, which may confer distinct chemical and biological properties compared to other pyrrolopyrimidine derivatives.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

5,6-dimethyl-7-pyridin-3-yl-3-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C19H18N6/c1-13-14(2)25(16-6-4-8-22-10-16)19-17(13)18(20)24(12-23-19)11-15-5-3-7-21-9-15/h3-10,12,20H,11H2,1-2H3

InChI Key

WQIRKGDEYYMFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CN=CC=C3)C4=CN=CC=C4)C

Origin of Product

United States

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